BenchChemオンラインストアへようこそ!

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Enantiomeric excess Chiral HPLC Absolute configuration

(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid, also known as (S)-N-Boc-morpholine-2-carboxylic acid, is a chiral cyclic amino acid derivative that serves as a single-enantiomer building block for asymmetric synthesis and medicinal chemistry programs. The compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid functional group at the 2-position, enabling orthogonal protection strategies in multistep synthesis.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 868689-63-8
Cat. No. B1302347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
CAS868689-63-8
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
InChIKeyLGWMTRPJZFEWCX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS 868689-63-8) Procurement Guide for Chiral Synthesis


(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid, also known as (S)-N-Boc-morpholine-2-carboxylic acid, is a chiral cyclic amino acid derivative that serves as a single-enantiomer building block for asymmetric synthesis and medicinal chemistry programs. The compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid functional group at the 2-position, enabling orthogonal protection strategies in multistep synthesis . Its procurement as a single (S)-enantiomer, rather than as a racemate or the (R)-enantiomer, is critical for programs targeting stereochemically defined bioactive molecules such as esreboxetine and its analogs [1].

Why Racemic or Opposite-Enantiomer Substitution Fails for (S)-4-Boc-morpholine-2-carboxylic acid (868689-63-8)


Substituting the (S)-enantiomer with its racemic mixture (CAS 189321-66-2) or the (R)-enantiomer (CAS 884512-77-0) introduces either stereochemical ambiguity or the incorrect absolute configuration into the downstream synthetic sequence. In reboxetine analog programs, the (S)-enantiomer of N-Boc-morpholine-2-carboxylic acid is a dedicated precursor that undergoes stereospecific transformations to yield the pharmacologically relevant (S,S)-diastereomer; use of the racemate would yield an inseparable mixture of diastereomers, complicating purification, reducing yield, and requiring additional chiral separation steps [1]. The (R)-enantiomer leads to the enantiomeric product series, which in the context of norepinephrine reuptake inhibitors shows different pharmacological profiles [1].

Quantitative Differentiation Evidence for (S)-4-Boc-morpholine-2-carboxylic acid (868689-63-8) vs. Closest Analogs


Chiral Purity: (S)-Enantiomer Exceeds 99.5% ee Versus Racemate Baseline

The (S)-enantiomer is commercially available with a chiral purity of ≥99.5% ee as determined by chiral HPLC, whereas the racemic mixture (4-Boc-morpholine-2-carboxylic acid, CAS 189321-66-2) provides 0% ee by definition [1]. This level of enantiopurity is further corroborated by the reported enzymatic resolution route that furnishes (S)-N-Boc-morpholine-2-carboxylic acid with >99% ee at multi-gram scale [2].

Enantiomeric excess Chiral HPLC Absolute configuration

Specific Optical Rotation Differentiates (S)- from (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation [α]D20 of +15° to +18° (c=1, in CHCl3) [1], which distinguishes it unequivocally from the (R)-enantiomer (CAS 884512-77-0) that is expected to show a negative rotation of comparable magnitude [2]. This measurable rotational difference enables rapid identity confirmation and ensures that incorrect enantiomer delivery can be detected before incorporation into a synthetic sequence.

Specific rotation Absolute configuration confirmation Chiral identity

Enzymatic Resolution Selectivity: (S)-Acid Obtained in 97% Yield and >99% ee from Racemic Precursor

A head-to-head enzymatic kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using Candida rugosa lipase yielded the (S)-acid (direct precursor to (S)-N-Boc-morpholine-2-carboxylic acid) in 97% isolated yield and >99% ee, while the unreacted (R)-ester was recovered in 94% yield and >99% ee [1]. This demonstrates that both enantiomers can be obtained with exceptional fidelity, but the (S)-acid is produced directly in the aqueous phase, simplifying its isolation by simple phase separation—a process successfully demonstrated at >100 g scale [1].

Lipase-catalyzed kinetic resolution Enantioselective hydrolysis Process-scale chiral synthesis

Overall Synthetic Efficiency: (S)-N-Boc-Morpholine-2-Carboxylic Acid Prepared in 53% Yield Over Four Steps

The (S)-N-Boc-morpholine-2-carboxylic acid (10) was prepared in four steps from racemic n-butyl 4-benzylmorpholine-2-carboxylate with an overall yield of 53%, while the (R)-enantiomer (9) required five steps and achieved 46% overall yield [1]. This one-step advantage and 7 percentage-point yield superiority favor procurement of the (S)-enantiomer when both absolute configurations are acceptable for exploratory chemistry, or when the (S)-configuration is specifically required for the target molecule.

Synthetic route efficiency Step-count comparison Chiral building block preparation

Batch-to-Batch Purity Specifications: (S)-Enantiomer Delivers ≥98% HPLC Purity with Tight Residual Solvent and Water Controls

Commercial specifications for (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid include HPLC purity ≥98%, chiral purity ≥99.5% ee, residual solvents ≤0.5% (ICH Q3C compliant), and water content ≤0.2% (Karl Fischer), with heavy metals ≤10 ppm [1]. In comparison, generic in-class morpholine-2-carboxylic acid derivatives frequently lack such tightly controlled specifications, introducing variability that can compromise the reproducibility of downstream peptide coupling or API intermediate steps.

Quality specification Batch consistency Procurement-grade purity

High-Value Application Scenarios for (S)-4-Boc-morpholine-2-carboxylic acid (868689-63-8) Based on Verified Differentiation Evidence


Stereospecific Synthesis of Esreboxetine and Norepinephrine Reuptake Inhibitor Analogs

The (S)-enantiomer serves as the direct chiral precursor for the (S,S)-diastereomer of reboxetine analogs, as demonstrated in the enzyme-catalyzed kinetic resolution route where (S)-N-Boc-morpholine-2-carboxylic acid was converted to the Weinreb amide (>97% ee) and subsequently to the phenyl ketone with no detectable loss of ee [1]. The ≥99.5% ee commercial specification ensures that the stereochemical integrity of the final API intermediate is preserved from the outset, eliminating the need for diastereomer separation after C-2 elaboration.

Chiral PROTAC Linker and Bifunctional Degrader Assembly

The combination of Boc-protected amine and carboxylic acid functional groups with defined (S)-stereochemistry makes this building block suitable for PROTAC linker design [1]. The ≥98% HPLC purity and controlled water content (≤0.2%) support amide coupling reactions under anhydrous conditions with predictable stoichiometry, while the >99.5% ee ensures that the linker stereochemistry does not introduce additional conformational complexity that could confound ternary complex formation SAR.

Multi-Kilogram API Intermediate Campaigns Requiring Scalable Chiral Input

The enzymatic resolution methodology underpinning large-scale access to the (S)-enantiomer has been demonstrated at >100 g scale with yields of 97% and >99% ee for the (S)-acid precursor, utilizing a simple phase-separation isolation that avoids chromatography [1]. Combined with the four-step, 53% overall yield route to the N-Boc derivative, this establishes a credible supply chain precedent for procurement at kilogram scale for preclinical toxicology and Phase I API campaigns.

Asymmetric Catalysis Ligand and Chiral Auxiliary Construction

The morpholine ring's conformational constraint, coupled with the (S)-configuration at C-2 and the Boc-protected nitrogen, provides a scaffold for chiral ligand design in asymmetric catalysis [1]. The specific optical rotation (+15° to +18°) offers a straightforward identity check upon receipt, while the high enantiopurity ensures that the ligand's stereodifferentiating ability is not eroded by the presence of the opposite enantiomer, which could compromise enantioselectivity in catalytic asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.